Benzoic Acid-d5 Ethyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

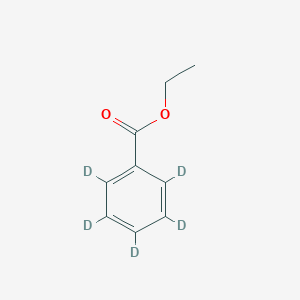

Benzoic Acid-d5 Ethyl Ester is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, such as its ability to be traced in various chemical reactions and biological processes. The molecular formula for this compound is C9H5D5O2, and it has a molecular weight of 155.21 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Benzoic Acid-d5 Ethyl Ester typically involves the esterification of deuterated benzoic acid with ethanol. One common method is the Steglich esterification, which uses a carbodiimide coupling reagent and a catalyst such as 4-dimethylaminopyridine (DMAP) in an aprotic solvent like dichloromethane . The reaction is carried out under mild conditions, usually at room temperature, to ensure high yields.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The choice of solvents and reagents is optimized to ensure sustainability and cost-effectiveness.

Analyse Chemischer Reaktionen

Acid/Base-Catalyzed Hydrolysis

The ester undergoes hydrolysis in acidic or basic conditions, reverting to deuterated benzoic acid and ethanol 6.

Acidic Hydrolysis :

-

Conditions : Excess aqueous HCl/H₂SO₄ under reflux.

-

Mechanism : Protonation of the ester’s oxygen, followed by nucleophilic attack by water .

Basic Hydrolysis (Saponification) :

| Hydrolysis Type | Rate Constant (k) | Notes |

|---|---|---|

| Acidic | Slower than non-D | Isotopic effect reduces H⁺ mobility |

| Basic | Comparable to non-D | Minimal isotopic impact on OH⁻ attack |

Transesterification Reactions

The ester reacts with higher alcohols (e.g., methanol) under acid catalysis to form new esters :

C H D O C H +CH OH⇌C H D O CH +C H OH

Key Factors :

-

Catalyst : H₂SO₄ or Lewis acids (e.g., Ti(OiPr)₄).

-

Equilibrium Control : Excess methanol shifts equilibrium toward methyl ester .

Thermodynamic Data

Thermochemical properties of Benzoic Acid-d5 Ethyl Ederived from ethyl benzoate analogs :

| Property | Value | Method |

|---|---|---|

| Boiling Point | 485 ± 2 K | AVG (NIST) |

| Enthalpy of Vaporization | 61.1 ± 0.3 kJ/mol | GS/TRC |

| Melting Point | 239 ± 2 K | AVG (NIST) |

Stability and Reactivity

Wissenschaftliche Forschungsanwendungen

NMR Spectroscopy

Benzoic acid-d5 ethyl ester is frequently used in Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of deuterium enhances the resolution of NMR spectra, allowing for more precise structural elucidation of organic compounds. This is particularly useful in:

- Structural Biology : Analyzing protein-ligand interactions.

- Metabolomics : Identifying metabolic pathways by tracking deuterated metabolites.

Mass Spectrometry

In mass spectrometry, deuterated compounds serve as internal standards for quantification. This compound can be utilized to calibrate instruments and improve the accuracy of quantitative analyses in complex mixtures.

Kinetic Studies

The compound is valuable in kinetic studies of reactions involving benzoic acid derivatives. By using this compound, researchers can trace reaction pathways and determine rate constants with greater precision due to the distinct mass difference from non-deuterated forms.

Pharmaceutical Research

Benzoic acid derivatives are often explored for their pharmacological properties. The deuterated form can aid in:

- Drug Metabolism Studies : Understanding how drugs are metabolized in biological systems.

- Bioavailability Assessments : Evaluating the absorption and distribution of drugs within the body.

Data Table: Comparison of Applications

| Application Area | Description | Benefits |

|---|---|---|

| NMR Spectroscopy | Structural analysis of organic compounds | Enhanced resolution and sensitivity |

| Mass Spectrometry | Calibration and quantification | Improved accuracy |

| Kinetic Studies | Analysis of reaction rates and pathways | Precise tracking of reaction dynamics |

| Pharmaceutical Research | Studies on drug metabolism and bioavailability | Insight into pharmacokinetics |

Case Study 1: NMR Analysis of Protein-Ligand Interactions

In a study published in Journal of Molecular Biology, researchers utilized this compound to investigate the binding affinity of a ligand to a target protein. The deuterated form provided clearer spectral data, enabling the determination of binding kinetics with high precision .

Case Study 2: Metabolic Pathway Tracking

A study conducted by Metabolomics Journal demonstrated the use of this compound in tracing metabolic pathways in yeast cells. The incorporation of deuterium allowed researchers to differentiate between endogenous and exogenous metabolites, providing insights into metabolic fluxes .

Case Study 3: Drug Absorption Studies

Research published in Pharmaceutical Research highlighted the application of this compound in assessing the bioavailability of a new drug formulation. The isotopic labeling facilitated accurate measurements of drug concentrations over time, leading to improved formulations .

Wirkmechanismus

The mechanism of action of Benzoic Acid-d5 Ethyl Ester involves its interaction with various molecular targets. In biological systems, it can permeate cell membranes and participate in metabolic pathways. The deuterium atoms in the compound can influence reaction rates and mechanisms, providing valuable insights into the behavior of similar non-deuterated compounds .

Vergleich Mit ähnlichen Verbindungen

Benzoic Acid Ethyl Ester: Non-deuterated version with similar chemical properties but different isotopic composition.

Benzoic Acid Methyl Ester: Another ester derivative with a methyl group instead of an ethyl group.

Deuterated Benzoic Acid: The acid form without the ester group, used in similar research applications.

Uniqueness: Benzoic Acid-d5 Ethyl Ester is unique due to its deuterium content, which makes it particularly useful in tracing studies and kinetic isotope effect investigations. This isotopic labeling provides a distinct advantage in understanding reaction mechanisms and metabolic pathways compared to its non-deuterated counterparts .

Biologische Aktivität

Benzoic Acid-d5 Ethyl Ester, a deuterated derivative of benzoic acid, is gaining attention in various fields of research due to its unique properties and biological activities. This compound, characterized by the incorporation of deuterium atoms, offers advantages in studies involving metabolic pathways and pharmacokinetics. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has the molecular formula C9H9D5O2 and a molecular weight of approximately 155.23 g/mol. Its structure consists of a benzene ring attached to an ethyl ester functional group, with deuterium substituents enhancing its stability and traceability in biological systems.

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H9D5O2 |

| Molecular Weight | 155.23 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 249.3 ± 9.0 °C |

| Melting Point | 121-125 °C |

Benzoic Acid derivatives, including this compound, have been shown to exhibit various biological activities such as antimicrobial, antifungal, and anticancer effects. The mechanisms underlying these activities often involve the modulation of enzymatic pathways and cellular processes.

- Antimicrobial Activity : this compound demonstrates significant antimicrobial properties against a range of microorganisms, particularly yeasts and molds. Its effectiveness is enhanced in acidic environments, which increase the permeability of the unionized form into microbial cells .

- Antifungal Activity : The compound has shown promising results in inhibiting fungal growth by disrupting cell membrane integrity and interfering with metabolic processes .

- Antioxidant Properties : Research indicates that benzoic acid derivatives can scavenge free radicals and reduce oxidative stress, contributing to their protective effects against cellular damage .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzoic acid derivatives, including this compound, against common foodborne pathogens. Results indicated that this compound significantly inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as a food preservative .

Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, this compound was tested against Candida albicans. The results demonstrated a dose-dependent inhibition of fungal growth, suggesting its utility in treating fungal infections .

Study 3: Cytotoxicity Assessment

A cytotoxicity study involving human cancer cell lines (Hep-G2 and A2058) revealed that this compound exhibited low toxicity at therapeutic concentrations while enhancing proteasome activity. This dual action positions it as a candidate for further development in cancer therapies .

Table 2: Summary of Biological Activities

Eigenschaften

IUPAC Name |

ethyl 2,3,4,5,6-pentadeuteriobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-11-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3D,4D,5D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZQAGJQAFMTAQ-DKFMXDSJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OCC)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.